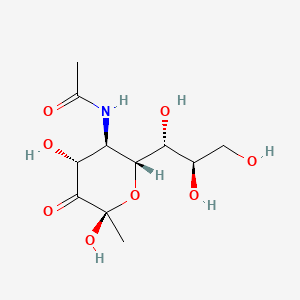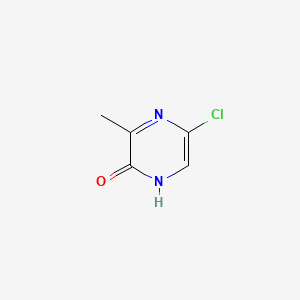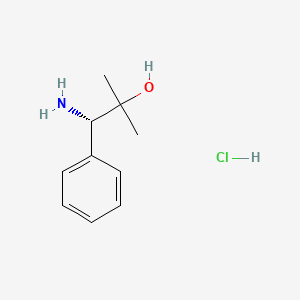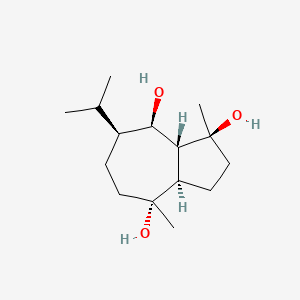
Teuclatriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teuclatriol is a guaiane sesquiterpene, a type of naturally occurring organic compound. It is primarily isolated from the plant Salvia mirzayanii, which is native to Iran. This compound has garnered attention due to its significant biological activities, including immunoinhibitory and anti-inflammatory effects .
Applications De Recherche Scientifique
Teuclatriol has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Its immunoinhibitory properties make it a valuable tool for studying immune response mechanisms.
Mécanisme D'action
Target of Action
Teuclatriol, a sesquiterpene isolated from Salvia mirzayanii, primarily targets Nuclear Factor-kappa B (NF-κB) . NF-κB is a pivotal transcription factor involved in inflammatory processes .
Mode of Action
This compound interacts with NF-κB and inhibits its activation . This interaction results in a decrease in the DNA binding activity of NF-κB in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells . The guaiane sesquiterpene lacks the methylene-γ-lactone function, which is typically involved in the inhibiting properties of sesquiterpenes on NF-κB .
Biochemical Pathways
This compound affects the NF-κB pathway, which plays a crucial role in regulating the immune response to infection. Inhibition of NF-κB can prevent the transcription of DNA, cytokine production, and cell survival . The compound’s action on this pathway leads to a decrease in the expression of inflammatory mediators .
Result of Action
This compound has significant anti-proliferative effects on human activated-peripheral blood lymphocytes . It also inhibits Tumor Necrosis Factor-alpha (TNF-α) secretion in a dose-dependent manner . The inhibition of NF-κB activation and the expression of inflammatory mediators are key results of this compound’s action .
Analyse Biochimique
Biochemical Properties
Teuclatriol has been identified as an inhibitor of NF-κB, a pivotal transcription factor in inflammatory processes . It interacts with this protein to inhibit its function, thereby reducing inflammation .
Cellular Effects
This compound has been shown to have significant effects on human monocytic THP-1 cells . It inhibits the DNA binding activity of NF-κB in these cells, which are stimulated by LPS . This results in a reduction in the production of TNF-α, a key mediator of inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NF-κB. It inhibits the DNA binding activity of NF-κB in a dose-dependent manner . This inhibition reduces the production of TNF-α, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The effects of this compound on NF-κB activity and TNF-α production have been observed over time in laboratory settings
Metabolic Pathways
Its interaction with NF-κB suggests that it may play a role in the regulation of inflammatory responses .
Subcellular Localization
Its interaction with NF-κB, a nuclear factor, suggests that it may be localized to the nucleus of cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of teuclatriol typically involves several steps, starting from simpler organic molecules. One common method is the bioactivity-guided fractionation of plant extracts. The crude extract of Salvia mirzayanii is fractionated using different solvents, and the fractions are subjected to further purification using techniques like gravity column chromatography and preparative thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Teuclatriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the steric hindrance around the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Orientalol-F: Another guaiane sesquiterpene with similar biological activities.
Artemisinin: A sesquiterpene lactone known for its antimalarial properties.
Parthenolide: A sesquiterpene lactone with anti-inflammatory and anticancer activities.
Uniqueness: Teuclatriol is unique due to its specific molecular structure, which lacks the methylene-γ-lactone function commonly found in other sesquiterpenes. This structural difference contributes to its distinct biological activities and makes it a valuable compound for further research .
Propriétés
IUPAC Name |
(1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14+,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOZINRAFPQEX-QFEQQRJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of teuclatriol and what are its potential therapeutic benefits?
A1: this compound is a guaiane sesquiterpene primarily isolated from Salvia mirzayanii, a plant native to Iran. [] This compound has demonstrated significant anti-proliferative effects on activated human peripheral blood lymphocytes, suggesting its potential as an immunomodulatory agent. [] Further research highlights its potential for treating inflammatory diseases due to its ability to inhibit nuclear factor-κB (NF-κB) activation, a key regulator of the inflammatory response. []
Q2: What is the mechanism of action of this compound in exerting its immunomodulatory effects?
A2: While this compound exhibits promising immunomodulatory activity, its precise mechanism of action remains to be fully elucidated. Research suggests that it can inhibit the activation of NF-κB, [] a transcription factor playing a crucial role in immune and inflammatory responses. By suppressing NF-κB activation, this compound might downregulate the expression of pro-inflammatory cytokines and mediators, ultimately leading to reduced inflammation. Further investigation is necessary to fully understand the molecular targets and signaling pathways modulated by this compound.
Q3: What is the chemical structure of this compound and how is it characterized?
A3: this compound is characterized as a guaiane sesquiterpene. [] Its molecular formula is C15H26O3 and its molecular weight is 254.36 g/mol. [] The structure of this compound has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, ] These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.
Q4: Has this compound demonstrated antiviral activity against any specific viruses?
A4: Yes, research has shown promising antiviral activity of this compound against Herpes Simplex Virus type 1 (HSV-1). [] In a study screening various plant extracts and their isolated compounds, this compound displayed significant antiviral activity against HSV-1 with an IC50 value of 4.89 ± 0.061 mM. [] This finding highlights the potential of this compound as a lead compound for developing novel antiviral therapies.
Q5: Are there any other plants besides Salvia mirzayanii that have been found to contain this compound?
A5: Yes, in addition to Salvia mirzayanii, this compound has been identified in other plant species as well. This includes Cleome droserifolia, [] Acori Calami Rhizoma, [] and Acorus calamus. [] The presence of this compound in diverse plant species suggests its potential ecological role and underlines the importance of exploring natural sources for novel bioactive compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
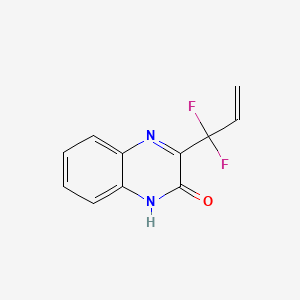

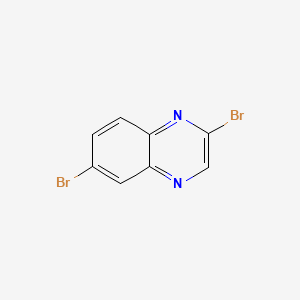
![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)
![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)
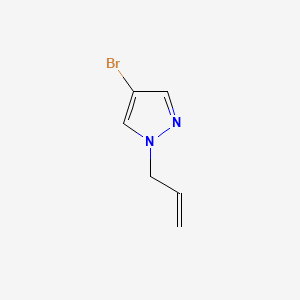
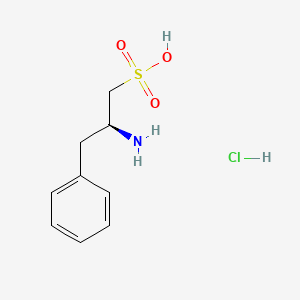
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)
